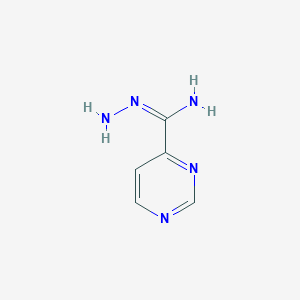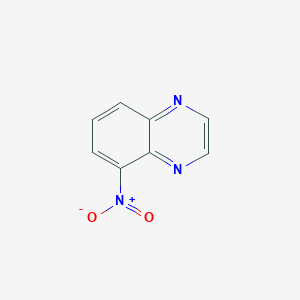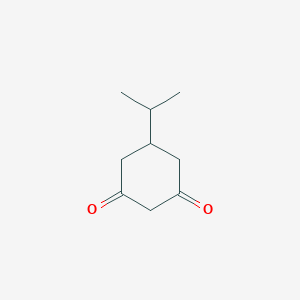
1,2-Bis(trimethylsilyloxy)cyclobutene
説明
1,2-Bis(trimethylsilyloxy)cyclobutene is a useful chemical reactant used in the preparation and biological activity of serine and threonine β-lactones as inhibitors of hepatitis A virus 3C cysteine proteinase . It has been used in the synthesis of functionalized decalins, required for the total synthesis of various sesquiterpenes and diterpenes, angularly substituted bicyclo [4.3.0]nona-2,5-diones and bicyclo- [4.4.0]deca-2,5-diones, and 3-methoxyestra-1,3,5,8,14-pentaen-17-one .
Synthesis Analysis
The synthesis of 1,2-Bis(trimethylsilyloxy)cyclobutene has been studied in terms of acylation methodology and synthetic application .
Molecular Structure Analysis
The molecular structure analysis of 1,2-Bis(trimethylsilyloxy)cyclobutene is not explicitly mentioned in the search results .
Chemical Reactions Analysis
1,2-Bis(trimethylsilyloxy)cyclobutene undergoes Aldol condensation reaction with carbonyl compounds . It reacts with Br2 to give cyclobutanedione . Photocycloaddition of 2-cyclohexenones to 1,2-bis(trimethyl-siloxy)cyclobutene has also been studied .
Physical And Chemical Properties Analysis
1,2-Bis(trimethylsilyloxy)cyclobutene has a molecular weight of 230.45 . It has a refractive index of 1.435 (lit.) . Its boiling point is 58-59°C/2mmHg (lit.) , and its density is 0.897g/mL at 25°C (lit.) .
科学的研究の応用
Synthesis of Functionalized Decalins
This compound has been used in the synthesis of functionalized decalins . Decalins are important in the total synthesis of various sesquiterpenes and diterpenes . These are classes of terpenes that consist of three isoprene units and are often components of biologically active products.
Photocycloaddition Reactions
1,2-Bis(trimethylsilyloxy)cyclobutene has been studied for photocycloaddition reactions . Specifically, it has been used in the photocycloaddition of 2-cyclohexenones . This reaction is significant in the field of photochemistry.
Aldol Condensation Reactions
This compound undergoes Aldol condensation reaction with carbonyl compounds . Aldol condensation is a key reaction in organic chemistry, and it is often used in the synthesis of carbon-carbon bonds.
Synthesis of Cyclobutanedione
1,2-Bis(trimethylsilyloxy)cyclobutene reacts with bromine (Br2) to give cyclobutanedione . Cyclobutanedione is a valuable compound in organic synthesis.
Synthesis of Bicyclo[4.3.0]nona-2,5-diones and Bicyclo[4.4.0]deca-2,5-diones
This compound has been used in the synthesis of angularly substituted bicyclo[4.3.0]nona-2,5-diones and bicyclo[4.4.0]deca-2,5-diones . These are complex cyclic structures that are often found in natural products and pharmaceuticals.
Synthesis of 3-Methoxyestra-1,3,5,8,14-pentaen-17-one
1,2-Bis(trimethylsilyloxy)cyclobutene has been used in the synthesis of 3-methoxyestra-1,3,5,8,14-pentaen-17-one . This compound is a derivative of estrone, one of the three main estrogens produced by the human body.
Safety And Hazards
1,2-Bis(trimethylsilyloxy)cyclobutene is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
将来の方向性
特性
IUPAC Name |
trimethyl-(2-trimethylsilyloxycyclobuten-1-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si2/c1-13(2,3)11-9-7-8-10(9)12-14(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBRFSDEZREQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(CC1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370094 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(trimethylsilyloxy)cyclobutene | |
CAS RN |
17082-61-0 | |
| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(trimethylsiloxy)cyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



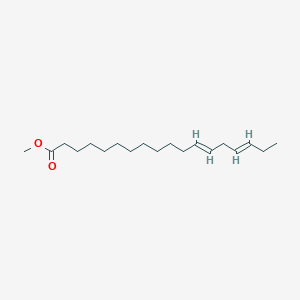
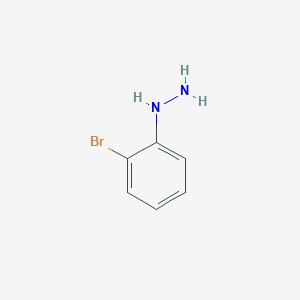
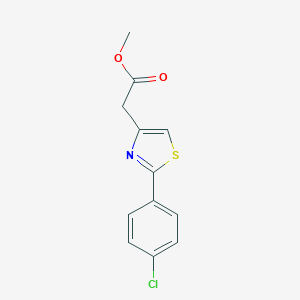
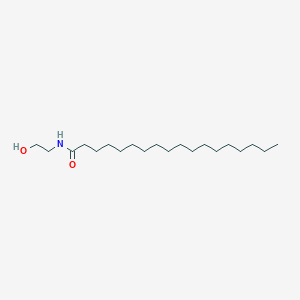
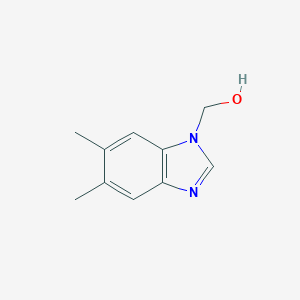
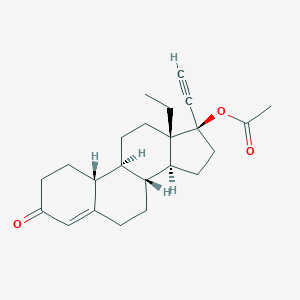
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
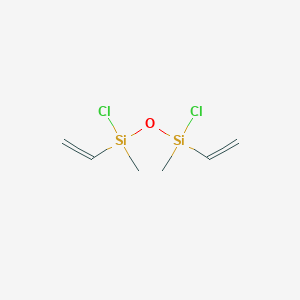
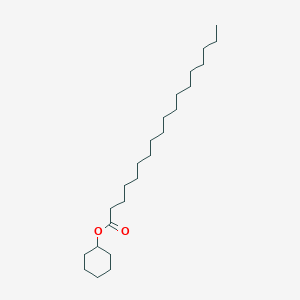

![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)
